(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-25-14-4-5-18-16(11-14)15(8-10-22-18)19(23)6-3-13-7-9-21-12-17(13)20(24)26-2/h4-5,8,10-11,13,17,21H,3,6-7,9,12H2,1-2H3/t13-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFHXWJMYMNURF-DYVFJYSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692872 | |
| Record name | Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333782-30-2 | |
| Record name | Methyl (3R,4R)-4-[3-(6-methoxy-4-quinolinyl)-3-oxopropyl]-3-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333782-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperidine ring and a methoxyquinoline moiety. Its molecular formula is C₁₈H₃₁N₃O₃, with a molecular weight of approximately 325.46 g/mol. The compound's structure is crucial for its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Antitumor Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 | 12.5 | Apoptosis | |
| MCF-7 | 8.0 | Cell cycle arrest | |
| HeLa | 15.2 | Inhibition of angiogenesis |
Analgesic Properties
The analgesic potential of related piperidine derivatives has also been explored. In vivo models demonstrated that these compounds can modulate pain pathways, potentially offering alternatives to traditional opioid analgesics.
Table 2: Analgesic Activity Comparison
| Compound Name | ED50 (mg/kg) | Pain Model |
|---|---|---|
| (3R,4S)-9d | 0.54 | Hot plate |
| (3R,4R)-methyl 4-(...) | TBD | Anti-writhing |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:
- Opioid Receptor Modulation : Similar compounds have been shown to activate μ-opioid receptors, leading to analgesic effects.
- Inhibition of Kinases : Some derivatives inhibit specific kinases involved in cancer cell signaling pathways.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Cancer Cell Lines : A study evaluated the effect of the compound on multiple cancer cell lines, reporting a dose-dependent decrease in viability.
- Pain Management Trials : Clinical trials involving animal models demonstrated significant pain relief comparable to standard analgesics.
Comparison with Similar Compounds
Comparison with Similar Compounds
RPR260243 belongs to a class of hERG1 activators with diverse chemical scaffolds. Below is a detailed comparison with structurally and functionally related compounds:
PD-118057
- Structure: A benzoic acid derivative with dichlorophenyl and phenylamino substituents .
- Mechanism: Enhances hERG1 currents by accelerating activation kinetics and shifting voltage dependence of activation to more negative potentials .
- Efficacy : Requires occupancy of all four hERG1 subunit binding sites for maximal effect, similar to RPR260243 .
- Selectivity : Less subtype-specific than RPR260243; activates both hERG1 and zebrafish ERG (zERG) channels .
NS1643
- Structure : A urea derivative with bis-trifluoromethylphenyl groups .
- Mechanism : Dual action—shifts voltage-dependent activation and inhibits inactivation .
- Efficacy : Modest hERG1 activation (EC₅₀ ~10 μM) compared to RPR260243 (EC₅₀ ~1–3 μM) .
- Clinical Relevance : Investigated for antiarrhythmic effects in atrial fibrillation models .
ICA-105574
- Structure: Benzamide derivative with nitro and phenoxyphenyl groups .
- Mechanism : Binds to the pore domain, stabilizing the open state without affecting deactivation .
- Selectivity : Highly specific to hERG1; minimal effects on other potassium channels .
Niflumic Acid (NFA)
- Structure: A non-steroidal anti-inflammatory drug (NSAID) with trifluoromethylphenyl and pyridinecarboxylic acid groups .
- Mechanism : Activates ERG2 channels preferentially over ERG1, highlighting subtype-dependent effects .
Data Tables
Table 1: Structural and Functional Comparison of hERG1 Activators
Table 2: Subtype Selectivity and Clinical Relevance
Key Research Findings
Binding Site Requirements : RPR260243, PD-118057, and ICA-105574 require occupancy of all four hERG1 subunit binding sites for maximal efficacy, as demonstrated using concatenated tetrameric channels .
Structural Insights : Molecular dynamics studies reveal that RPR260243 interacts with the S4-S5 linker and C-terminal domains of hERG1, whereas PD-118057 targets the S5-Pore helix .
Therapeutic Potential: RPR260243’s unique deactivation modulation offers antiarrhythmic benefits without QT prolongation, unlike traditional hERG blockers .
Preparation Methods
Preparation of Key Intermediates
3.1.1. Synthesis of 4-Bromo-6-methoxyquinoline
This intermediate is crucial for the quinoline moiety installation. It is prepared by bromination of 6-methoxy-4-quinolinol using phosphorus tribromide (PBr3) in N,N-dimethylformamide (DMF) under controlled temperatures (0°C to 75°C), yielding 87-97% product purity.
| Yield | Reaction Conditions | Notes |
|---|---|---|
| 97% | PBr3 in DMF at 0°C | Bubbling observed, precipitate formed, isolated by filtration and drying |
| 95% | PBr3 in DMF at 75°C with NaOH quench | Vigorous stirring, pH adjustment for isolation, light tan solid obtained |
| 87% | PBr3 in DMF at 20°C for 2h | Light yellow solid, high purity |
These conditions allow efficient and high-yield formation of the bromoquinoline intermediate, which is then used in subsequent coupling steps.
3.1.2. Preparation of Piperidine Intermediates
The piperidine core is typically synthesized with stereochemical control via reductive amination and alkylation steps. For example, the condensation of cyclic amines with ketones under reductive amination conditions using resin-supported reducing agents such as MP-cyanoborohydride in aprotic solvents like DMF is common. The reaction is often heated using microwave irradiation at 60-100°C for about 1 hour to improve yields.
Coupling Reactions
3.2.1. Alkylation of Piperidine Amine with Quinoline Derivative
The key step involves alkylation of the piperidine nitrogen or carbon with the 6-methoxyquinoline moiety using the prepared 4-bromo-6-methoxyquinoline. This is performed in the presence of organic bases such as triethylamine and potassium carbonate in aprotic solvents (e.g., tetrahydrofuran and DMF). The reaction mixture is stirred for extended periods (up to 5 days) at moderate temperatures (50-65°C) to ensure complete conversion.
3.2.2. Reductive Amination and Protection/Deprotection Steps
- Reductive amination is used to form the piperidine ring with the desired substituents.
- Protecting groups such as tert-butoxycarbonyl (Boc) are employed on nitrogen atoms to control regioselectivity and stereochemistry.
- Deprotection is performed using trifluoroacetic acid (TFA) or other acidic conditions to yield the free amine or carboxylic acid functionalities.
Oxidation and Reduction Steps
- Conversion of alcohol intermediates to ketones is achieved using oxidizing agents like Dess-Martin periodinane in solvents such as methylene chloride or mixtures with water.
- Reduction of ketones to alcohols uses sodium borohydride in methanol, with reaction times from 1 to 5 hours at ambient temperature.
Esterification and Saponification
- The methyl ester group on the piperidine-3-carboxylate is introduced via alkoxycarbonylation reactions or by esterification of the corresponding carboxylic acid.
- Saponification (hydrolysis) of esters to acids is conducted under basic conditions, typically between ambient temperature and 100°C, using aqueous base solutions.
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield/Notes |
|---|---|---|---|---|---|
| Bromination of quinoline | PBr3, NaOH quench | DMF | 0°C to 75°C | 2h to 1.75h | 87-97% purity |
| Reductive amination | MP-cyanoborohydride, aprotic solvent | DMF | 60-100°C (microwave) | ~1 hour | Stereoselective piperidine formation |
| Alkylation of piperidine | 4-bromo-6-methoxyquinoline, triethylamine, K2CO3 | THF, DMF | 50-65°C | Up to 5 days | High conversion, controlled regioselectivity |
| Oxidation (alcohol to ketone) | Dess-Martin periodinane | Methylene chloride (+ water) | Ambient | Variable | Clean oxidation |
| Reduction (ketone to alcohol) | Sodium borohydride | Methanol | Ambient | 1-5 hours | Efficient reduction |
| Ester hydrolysis | Base (aqueous), saponification | Aqueous solution | Ambient to 100°C | Variable | Conversion to acid |
Research Findings and Considerations
- The preparation methods emphasize stereochemical control at the piperidine ring, critical for biological activity.
- Use of aprotic solvents and resin-supported reducing agents enhances reaction efficiency and selectivity.
- Microwave-assisted heating reduces reaction times significantly in reductive amination steps.
- The 6-methoxyquinoline moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling with well-characterized intermediates like 4-bromo-6-methoxyquinoline.
- Protection/deprotection strategies enable selective functional group transformations without side reactions.
- The overall synthetic route is modular, allowing variation in substituents for analog development.
Q & A
Basic Synthesis and Characterization
Q: What are the optimized synthetic routes for (3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate, and how can stereochemical purity be ensured? A: Synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidine core via reductive amination or ring-closing metathesis, preserving the (3R,4R) configuration .
- Step 2: Introduction of the 3-oxopropyl linker via Michael addition or alkylation, requiring anhydrous conditions to avoid side reactions .
- Step 3: Coupling with 6-methoxyquinoline-4-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., DCC/DMAP) .
Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) during piperidine formation. Confirm enantiomeric excess via chiral HPLC or X-ray crystallography .
Advanced Analytical Validation
Q: How can conflicting spectroscopic data (e.g., NMR shifts or mass fragmentation patterns) be resolved during structural confirmation? A: Discrepancies often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:
- Multi-Technique Cross-Validation: Compare -NMR, -NMR, and 2D-COSY/HMBC to assign quinolone and piperidine proton environments .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]) and fragmentation pathways (e.g., loss of methoxy or ester groups) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or bond angles, particularly for the (3R,4R) configuration .
Pharmacological Mechanism Exploration
Q: What in silico or in vitro methods are recommended to predict the compound’s interaction with biological targets (e.g., enzymes or receptors)? A:
- Molecular Docking: Use software like AutoDock Vina to model binding to quinoline-targeted proteins (e.g., topoisomerases) or neurotransmitter receptors (e.g., sigma-1) .
- Surface Plasmon Resonance (SPR): Quantify binding affinity () for hypothesized targets, such as kinases overexpressed in cancer .
- Cellular Assays: Test inhibition of bacterial DNA gyrase (via supercoiling assays) or antiproliferative effects in cancer cell lines (e.g., MTT assays) .
Stereochemical Impact on Bioactivity
Q: How does the (3R,4R) configuration influence pharmacological activity compared to other stereoisomers? A:
- Comparative Studies: Synthesize diastereomers (e.g., 3S,4S or 3R,4S) and evaluate activity in parallel assays. For example, fluorinated analogs showed >10x potency in receptor binding when stereochemistry matched [(3R,4R)] .
- Mechanistic Insight: Use circular dichroism (CD) to correlate conformational rigidity with target engagement. The (3R,4R) isomer may adopt a chair conformation favoring hydrophobic interactions in binding pockets .
Stability and Degradation Pathways
Q: What are the critical stability parameters for this compound under storage or physiological conditions? A:
- Hydrolytic Degradation: The ester group is prone to hydrolysis at pH <3 or >7. Monitor via HPLC under accelerated conditions (40°C/75% RH) .
- Photostability: The quinoline moiety may degrade under UV light. Store in amber vials and assess photodegradation products using LC-MS .
- Thermal Stability: DSC/TGA analysis reveals decomposition onset >200°C, but intermediates (e.g., decarboxylated products) may form at lower temperatures .
Data Contradiction in Reaction Yields
Q: How should researchers address inconsistent yields reported for the coupling step involving 6-methoxyquinoline? A: Variability often stems from:
- Reagent Purity: Ensure anhydrous DMF and freshly activated coupling agents (e.g., HATU vs. EDC) .
- Quenching Side Reactions: Add scavengers (e.g., polymer-bound trisamine) to trap excess acylating agents .
- Scale-Up Challenges: Optimize via flow chemistry to maintain mixing efficiency and temperature control, improving yield reproducibility .
Computational Modeling of Metabolic Pathways
Q: Which in silico tools predict the compound’s metabolic fate and potential toxicity? A:
- ADMET Prediction: Use SwissADME or ADMETlab to estimate CYP450 metabolism (e.g., 3A4/2D6 oxidation) and metabolite formation .
- Toxicity Profiling: Test predicted reactive metabolites (e.g., quinoline epoxides) in Ames assays for mutagenicity .
- DMPK Modeling: Apply GastroPlus to simulate oral bioavailability, considering esterase-mediated hydrolysis in the liver .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
